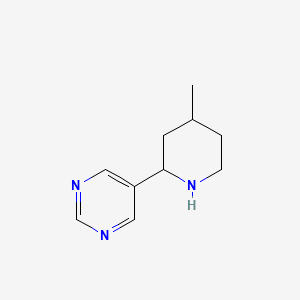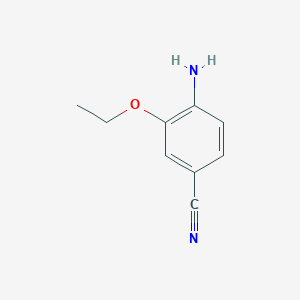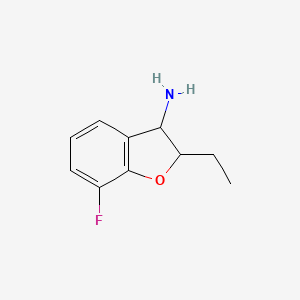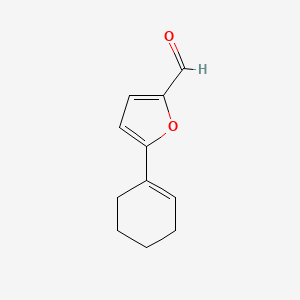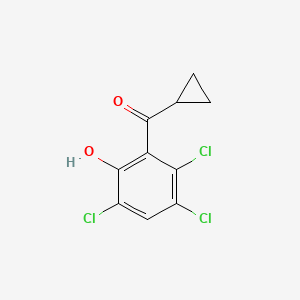
3,4,6-Trichloro-2-cyclopropanecarbonylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,6-Trichloro-2-cyclopropanecarbonylphenol is a chemical compound with the molecular formula C10H7Cl3O2 and a molecular weight of 265.52 g/mol . This compound is characterized by the presence of three chlorine atoms, a cyclopropane ring, and a phenol group, making it a unique and interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-2-cyclopropanecarbonylphenol typically involves the chlorination of a suitable phenol derivative followed by the introduction of a cyclopropane ring. One common method involves the reaction of 3,4,6-trichlorophenol with cyclopropanecarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by cyclopropanation. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,6-Trichloro-2-cyclopropanecarbonylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or to convert the carbonyl group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols or dechlorinated compounds .
Wissenschaftliche Forschungsanwendungen
3,4,6-Trichloro-2-cyclopropanecarbonylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 3,4,6-Trichloro-2-cyclopropanecarbonylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropane ring can confer rigidity and stability to the compound. The chlorine atoms can enhance the compound’s reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5,6-Trichloro-2-pyridinol: A metabolite of chlorpyrifos with similar chlorine substitution but different core structure.
2,4,6-Trichlorophenol: Another chlorinated phenol with similar reactivity but lacking the cyclopropane ring.
Triclopyr: A herbicide with a similar trichlorophenol structure but different functional groups.
Uniqueness
3,4,6-Trichloro-2-cyclopropanecarbonylphenol is unique due to the presence of the cyclopropane ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C10H7Cl3O2 |
|---|---|
Molekulargewicht |
265.5 g/mol |
IUPAC-Name |
cyclopropyl-(2,3,5-trichloro-6-hydroxyphenyl)methanone |
InChI |
InChI=1S/C10H7Cl3O2/c11-5-3-6(12)10(15)7(8(5)13)9(14)4-1-2-4/h3-4,15H,1-2H2 |
InChI-Schlüssel |
LIIJPWCAAVYEED-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13307765.png)
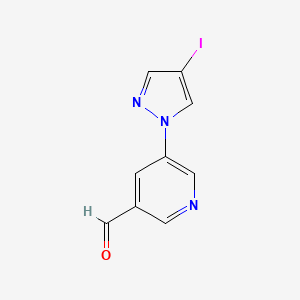
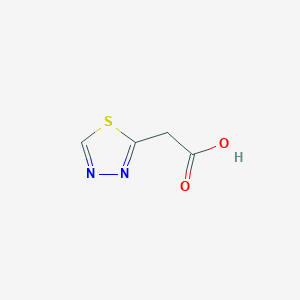

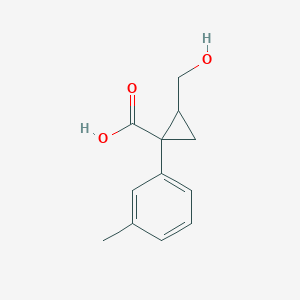
![[2-(Diethylamino)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13307790.png)
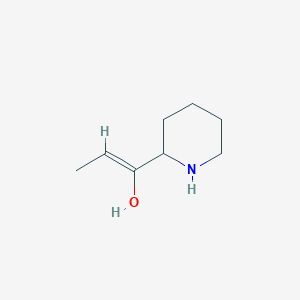
![11-Methyl-1,8,12-triazatricyclo[7.3.0.0,2,6]dodeca-2(6),9,11-trien-7-one](/img/structure/B13307798.png)
